molecular formula C14H15ClN4O B11658624 N'-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

N'-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11658624
M. Wt: 290.75 g/mol
InChI Key: AMEPDOTVNACHDP-LZYBPNLTSA-N
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Description

N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 4-chlorobenzylidene group attached to a pyrazole ring, which is further substituted with an isopropyl group and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the histamine H1 receptor, reducing inflammation and allergic responses . Additionally, it can interfere with the production of pro-inflammatory cytokines like TNF-α and IL-1β, further contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzylidene)-p-toluidine
  • N-(4-Nitrobenzylidene)aniline
  • N-(4-Methylbenzylidene)-4-methylaniline

Uniqueness

N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the pyrazole ring and the carbohydrazide moiety enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H15ClN4O/c1-9(2)12-7-13(18-17-12)14(20)19-16-8-10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,17,18)(H,19,20)/b16-8+

InChI Key

AMEPDOTVNACHDP-LZYBPNLTSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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